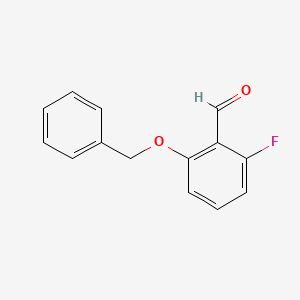

2-(Benzyloxy)-6-fluorobenzaldehyde

説明

2-(Benzyloxy)-6-fluorobenzaldehyde is a fluorinated aromatic aldehyde featuring a benzyloxy substituent at the 2-position and a fluorine atom at the 6-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of kinase inhibitors and pharmaceutical precursors. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, as exemplified by the reaction of 2,6-difluorobenzaldehyde with 3-(benzyloxy)phenol under basic conditions, yielding the product in high purity (93%) . Key spectral data include distinctive ¹H NMR signals (e.g., δ7.10 ppm for aromatic protons) and a molecular ion peak at m/z 167.1 (MH⁺) in ESI-MS .

特性

分子式 |

C14H11FO2 |

|---|---|

分子量 |

230.23 g/mol |

IUPAC名 |

2-fluoro-6-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C14H11FO2/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |

InChIキー |

ZKZOCCAZPBVUPG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C=O |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Properties of this compound and Analogs

Key Observations:

Substituent Effects on Molecular Weight :

- Bromine substitution (e.g., 2-(Benzyloxy)-6-bromobenzaldehyde) increases molecular weight significantly (291.14 g/mol) compared to fluorine analogs (242.24 g/mol for the target compound) .

- Methyl groups (e.g., 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde) marginally elevate molecular weight (244.26 g/mol) and density (1.184 g/cm³) due to added steric bulk .

Electronic and Steric Influences: The electron-withdrawing fluorine atom in this compound enhances the aldehyde's electrophilicity, facilitating nucleophilic additions (e.g., oxime formation). In contrast, bromine (in the bromo analog) may reduce reactivity due to weaker electronegativity .

Thermal Stability: The methyl-substituted analog exhibits a high predicted boiling point (364.9°C), likely due to increased van der Waals interactions from the methyl and benzyloxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。